N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide is a benzothiazole-derived acetamide featuring a hydroxyl-substituted phenyl ring at the benzothiazole’s 2-position and a phenoxyacetamide moiety. 3-hydroxy).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMZUUYGYESOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring is susceptible to oxidation, particularly at the sulfur atom. Under controlled conditions, this can yield sulfoxides or sulfones. For example:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sulfur oxidation | HO in acetic acid | Benzothiazole sulfoxide or sulfone | , |
Similar thiazole derivatives undergo oxidation to form sulfoxides at room temperature and sulfones under harsher conditions. The phenolic hydroxyl group may also oxidize to a quinone structure under strong oxidizing agents like KMnO, though this is less common in acetamide derivatives .
Reduction Reactions
The acetamide carbonyl group can be reduced to a secondary alcohol or amine. For instance:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Carbonyl reduction | LiAlH in THF | N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyethylamine | , |
Reductive cleavage of the benzothiazole ring is possible with Raney nickel, yielding substituted anilines, though this requires elevated temperatures .
Substitution Reactions
The phenolic hydroxyl group and aromatic rings participate in nucleophilic and electrophilic substitutions:
Hydroxyl Group Substitution
-
Esterification : Reacting with acetyl chloride forms the corresponding acetate ester.
-
Etherification : Alkylation with alkyl halides (e.g., CHI) produces ether derivatives .
Electrophilic Aromatic Substitution
The electron-rich benzothiazole and phenolic rings undergo nitration or sulfonation:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO/HSO | Nitro-substituted derivative at C-5 or C-6 | , |
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-Phenoxyacetic acid + amine derivative | , |
| Basic hydrolysis | NaOH (aqueous), heat | Phenoxide salt + ammonium compound |
Condensation and Cyclization
The amine generated from hydrolysis can condense with carbonyl compounds (e.g., aldehydes) to form Schiff bases. Additionally, intramolecular cyclization may occur under dehydrating conditions, forming heterocyclic structures .
Metal Complexation
The hydroxyl and benzothiazole groups act as ligands for transition metals (e.g., Pd(II), Cu(II)), forming coordination complexes. Such reactions are typically conducted in methanol or DMF with metal salts .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the design of new pharmaceuticals and agrochemicals.
Biology: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound has been investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide ()
- Key Differences :
- The hydroxyl group at the 3-position of the phenyl ring in the target compound is replaced with a methoxy group.
- Impact :
- The hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility compared to the methoxy group, which is more lipophilic.
- Methoxy derivatives may exhibit stronger π-π stacking due to increased electron density on the aromatic ring.
Benzothiazole-Piperazine Derivatives (–9)
Examples:
- N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I, )
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
- Key Differences: The phenoxyacetamide in the target is replaced with flexible piperazine-based substituents. Impact:
- Piperazine derivatives (e.g., BZ-IV) may exhibit enhanced blood-brain barrier penetration due to increased basicity and solubility .
Analogs with Heterocyclic Additions (Triazole/Thiazole)
Triazole-Thiazole Hybrids ()
Examples:
- Compound 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ()
- 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide ()
- Key Differences: Incorporation of triazole and thiazole rings instead of a simple phenoxy group. Impact:
- Triazoles enhance hydrogen-bonding and metabolic stability .
- Bromo substituents (e.g., in 9c) improve lipophilicity and halogen bonding, which may enhance target affinity .
Antibacterial and Antitubercular Agents ()
- Triazole-Benzothiazole Derivatives: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles demonstrated potent activity against S. aureus and M. tuberculosis . Key Contrast: The absence of a triazole in the target compound may limit direct antibacterial efficacy but could redirect activity toward other targets (e.g., kinases or receptors).
Anticancer Derivatives (–9)
- Piperazine-Benzothiazole Acetamides: Compounds like BZ-I and BZ-IV were evaluated for antiproliferative activity, with flexible piperazine chains likely improving membrane permeability .
Physicochemical and Spectral Properties
Hydroxyl vs. Methoxy Substituents :
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 358.42 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzothiazole derivatives and reported promising results in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The IC50 values for some derivatives were notably low, suggesting strong antitumor activity .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | 2D |
| This compound | HCC827 | 6.48 ± 0.11 | 2D |
| This compound | NCI-H358 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial effects. Studies focusing on the antibacterial activity of similar benzothiazole derivatives have reported effective inhibition against various bacterial strains. The presence of functional groups in the benzothiazole structure appears to enhance its interaction with bacterial cell membranes, leading to increased antibacterial efficacy .
The mechanism underlying the biological activity of this compound is believed to involve:
- DNA Interaction : Similar compounds have been shown to bind effectively to DNA, particularly within the minor groove, which may disrupt critical cellular processes such as replication and transcription.
- Apoptosis Induction : Compounds exhibiting cytotoxicity often trigger apoptotic pathways in cancer cells. Flow cytometry analyses have indicated that certain derivatives induce significant apoptotic cell death in cancer models.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activity. The study demonstrated that modifications to the benzothiazole ring could significantly influence both the potency and selectivity of these compounds against cancer cells .
Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions on the benzothiazole ring enhance antitumor efficacy while maintaining lower toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
